molecular formula C22H28Cl2O4 B1669898 2,6-Dichlorphenolindophenol CAS No. 82749-70-0

2,6-Dichlorphenolindophenol

Katalognummer: B1669898
CAS-Nummer: 82749-70-0
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: KHKGTPJPBOQECW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

DCPIB is a selective, reversible, and potent inhibitor of volume-regulated anion channels (VRACs) . VRACs are formed by leucine-rich repeat-containing protein 8 (LRRC8) family members and contain LRRC8A in homo- or hetero-hexameric assemblies . These channels are activated by hypoosmotic conditions in vertebrate cells . DCPIB also voltage-dependently activates potassium channels TREK1 and TRAAK, and inhibits TRESK, TASK1, and TASK3 .

Mode of Action

DCPIB interacts with its targets by binding in the extracellular selectivity filter of the VRACs and sterically occluding ion conduction . This binding is likened to a cork in a bottle . The constricted and expanded structures reveal coupled dilation of cytoplasmic LRRs and the channel pore, suggesting a mechanism for channel gating by internal stimuli .

Biochemical Pathways

DCPIB affects the biochemical pathways related to cell volume regulation. Vertebrate cells respond to hypotonic environments by opening channels for chloride and other anions, permitting exchange of diverse osmolytes and requisite water across the membrane to alleviate osmotic imbalance . DCPIB inhibits this process by blocking the VRACs . Furthermore, DCPIB has been found to inhibit angiogenesis via modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway .

Pharmacokinetics

It’s known that dcpib is a potent inhibitor of vracs with an ic50 of 2 μm in rat pancreatic β-cells .

Result of Action

DCPIB inhibits glucose-stimulated insulin secretion in intact β-cells via VSAC inhibition and indirect KATP channel activation . It also reverses cell swelling-induced action potential duration shortening in atrial myocytes and inhibits astroglial swelling in vitro . Moreover, DCPIB has been found to inhibit angiogenesis .

Action Environment

The action of DCPIB is influenced by the cellular environment, particularly the osmotic conditions. Hypoosmotic conditions activate VRACs in vertebrate cells . DCPIB inhibits these channels, thereby affecting the cells’ ability to regulate their volume in response to osmotic imbalance

Zukünftige Richtungen

Given the diverse effects of DCPIB on K2P channels and its impact on mitochondrial function, there is a need for the development of sharper pharmacological tools for evaluating the integrative physiology and therapeutic potential of VRAC in human diseases . The shared channel properties between PANX2 and VRAC may complicate dissection of their cellular functions through pharmacological manipulation .

Biochemische Analyse

Biochemical Properties

DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between DCPIB and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .

Cellular Effects

DCPIB has profound effects on various cell types and cellular processes. By inhibiting VRACs, DCPIB influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, DCPIB has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .

Molecular Mechanism

The molecular mechanism of DCPIB involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, DCPIB-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how DCPIB exerts its inhibitory effects on VRACs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DCPIB can change over time due to its stability and degradation. DCPIB is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of DCPIB on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that DCPIB can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .

Dosage Effects in Animal Models

The effects of DCPIB vary with different dosages in animal models. At low doses, DCPIB effectively inhibits VRACs without causing significant toxicity. At higher doses, DCPIB can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of DCPIB is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of DCPIB in preclinical studies .

Metabolic Pathways

DCPIB is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, DCPIB can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of DCPIB and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, DCPIB is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. DCPIB’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of DCPIB in research and therapeutic contexts .

Subcellular Localization

DCPIB’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of DCPIB helps elucidate its mechanism of action and potential off-target effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DCPIB umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Indanon-Kerns, die Chlorierung und die anschließende Kupplung mit Butansäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für DCPIB nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität sowie der Einsatz von großtechnischen Reaktoren, um DCPIB in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DCPIB durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit DCPIB verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Anpassungen und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen modifizierte DCPIB-Moleküle mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

DCPIB hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

DCPIB entfaltet seine Wirkung durch selektive Hemmung von volumengesteuerten Anionenkanälen. Es bindet an den Selektivitätsfilter des Kanals, blockiert die Ionenleitung und verhindert, dass sich der Kanal als Reaktion auf osmotische Reize öffnet. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter die Zellvolumenregulation, Proliferation und Apoptose .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGTPJPBOQECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435165
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82749-70-0
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCPIB
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By following substantially the procedure in Example 8, Step B, but substituting for (+) 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one an equimolar quantity of (+) 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-1H-inden-1-one described therein, there is obtained (+) 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid which melts at 139°-139.5° C., [α]D25 +18.4° (C=5, ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcpib
Reactant of Route 2
Dcpib
Reactant of Route 3
Dcpib
Reactant of Route 4
Dcpib
Reactant of Route 5
Dcpib
Reactant of Route 6
Dcpib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.